

# what is cholesteryl hemisuccinate

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## Compound Focus: Cholesteryl hemisuccinate

CAS No.: 1510-21-0

Cat. No.: S571137

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## Core Properties and Functions

The table below summarizes the key characteristics of **Cholesteryl Hemisuccinate** (CAS Number 1510-21-0).

Property	Description
Chemical Formula	$C_{31}H_{50}O_4$ [1]
Molecular Weight	486.73 g/mol [1]
Core Function	pH-responsive anionic lipid for drug delivery systems [2]
Primary Applications	Liposomes, polymeric micelles, nanoparticles, cyclodextrin nanosponges [2] [3] [4]
Key Mechanism	Bilayer disruption at acidic pH due to protonation and change in charge [2]
Biological Activities	Inhibits DNA polymerase & topoisomerase; exhibits hepatoprotective and anticancer effects [5]

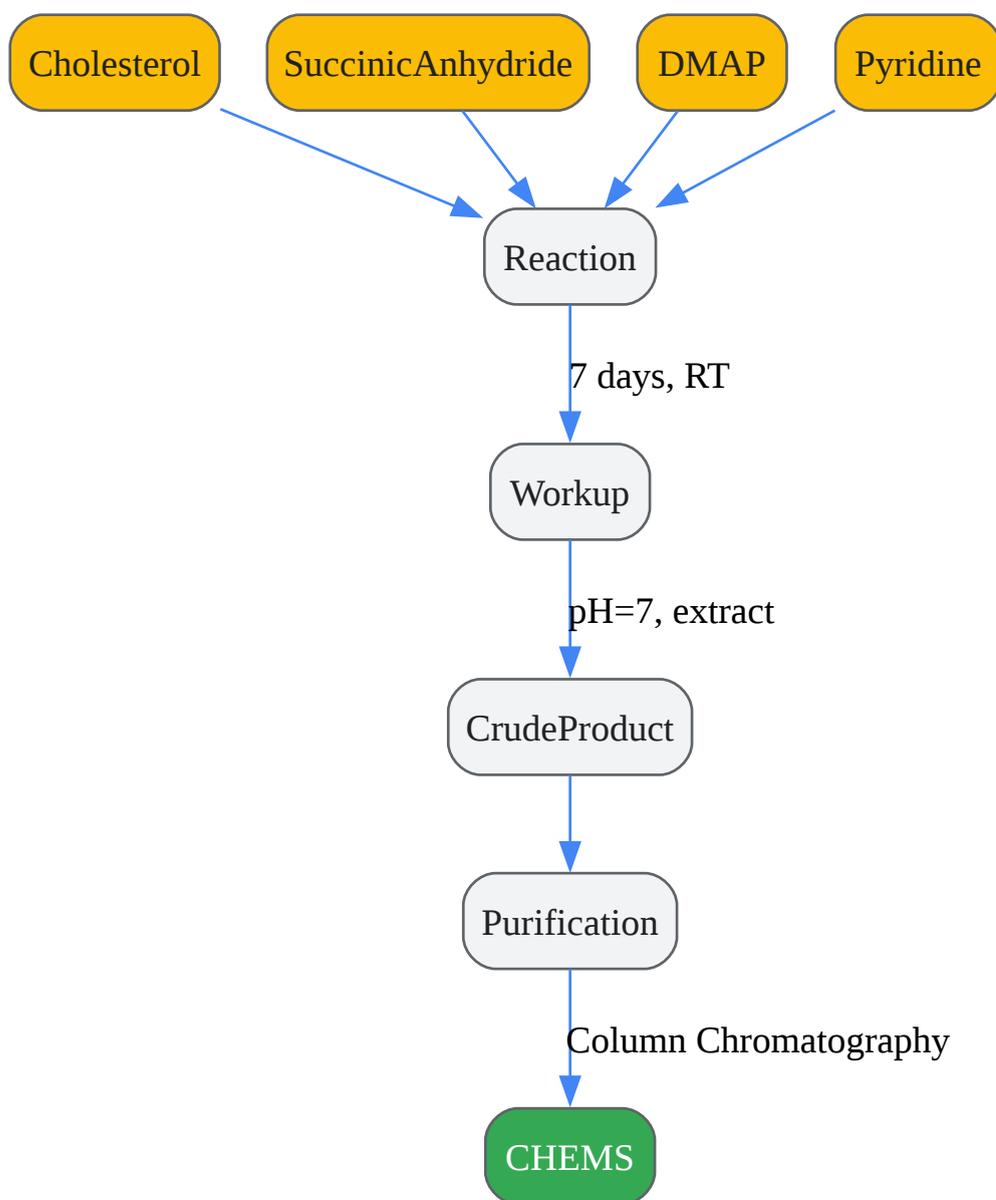
CHEMS is particularly valued for its **pH-sensitive properties**. At a neutral pH (as in the bloodstream), its succinate group is deprotonated and negatively charged. When the carrier enters an acidic environment, the

group becomes protonated and neutral, disrupting the lipid bilayer's structure and promoting drug release [2]. This makes it ideal for targeting acidic tumor microenvironments or the interior of endosomes.

However, studies show that CHEMS does not perfectly mimic cholesterol. Its condensing and ordering effects on phospholipid membranes are weaker, as the succinate group prevents optimal positioning at the membrane interface [6].

## Synthesis and Experimental Protocol

CHEMS can be synthesized from cholesterol and succinic anhydride. The following diagram illustrates the synthesis workflow.



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*CHEMS synthesis involves reacting cholesterol with succinic anhydride, followed by purification.*

A published method for synthesis with high yield (96%) and purity (>99.9%) is detailed below [1].

### Reagents

- **(3 $\beta$ )-Cholest-5-en-3-ol (Cholesterol):** 9.37 mmol
- **Succinic anhydride:** 14.7 mmol (1.57 equivalents)
- **4-Dimethylaminopyridine (DMAP):** 1.584 mmol (0.17 equivalents)
- **Pyridine:** 28 mL (as solvent)

## Procedure

- **Reaction:** Add succinic anhydride and DMAP to a solution of cholesterol in pyridine. Stir the reaction mixture at room temperature (20°C) for 7 days.
- **Work-up:** Pour the mixture into ice-water. Adjust the pH to 7 using dilute hydrochloric acid.
- **Extraction:** Extract the aqueous mixture with chloroform.
- **Drying:** Dry the combined organic phases over anhydrous sodium sulfate.
- **Concentration:** Remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography to isolate CHEMS.

## Applications in Drug Delivery

CHEMS is a versatile component used to improve the functionality of various nanocarriers, as shown in the following examples.

Application	Role of CHEMS	Key Outcome
<b>pH-Sensitive Liposomes/Nanoparticles</b>	Imparts pH-dependent membrane destabilization for controlled release [2].	Enhanced drug delivery to acidic sites like tumors.
<b>Stable Polymeric Micelles</b>	Hydrophobic moiety conjugated with Synperonic PF127 copolymer to form micelle core [4].	Increased drug loading, lower critical micelle concentration (CMC), improved stability.
<b>Functionalized Cyclodextrins</b>	Modifies cyclodextrin nanosponges to enhance biocompatibility and cellular uptake [3].	Improved delivery and cytotoxic effect of resveratrol in breast cancer cells.

## Research Considerations

When working with CHEMS, keep these points in mind:

- **Handling and Storage:** It should be stored at **-20°C** in a dry, well-ventilated area, in a tightly closed container [2].

- **Not a Perfect Cholesterol Mimic:** While often used as a cholesterol analog, its physical effects on membranes (like lipid ordering and condensing) are weaker than cholesterol's [6].
- **Solubility:** It has limited solubility and may require solvents like DMSO or ethanol for experimental use [5].

CHEMS is a powerful tool for designing advanced, stimuli-responsive drug delivery systems. Its ability to stabilize carriers and release payloads in response to specific physiological cues holds significant promise for improving cancer therapies and treating other diseases.

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